

Toxicological profile of 2-(Methylthio)benzothiazole

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Compound of Interest

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An In-depth Technical Guide to the Toxicological Profile of **2-(Methylthio)benzothiazole**

Introduction

2-(Methylthio)benzothiazole (MTBT) is a heterocyclic organic compound with a benzothiazole core structure and a methylthio group substitution. It is utilized in various industrial applications, including as a vulcanization accelerator in the rubber industry and as an intermediate in the synthesis of fungicides and other agrochemicals.^[1] Its presence in the environment and potential for human exposure necessitate a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the current knowledge regarding the toxicity of MTBT, intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.

Property	Value	Reference(s)
CAS Number	615-22-5	[2]
Molecular Formula	C ₈ H ₇ NS ₂	[2]
Molecular Weight	181.28 g/mol	[2]
Appearance	White to light yellow crystalline powder or liquid	[1]
Melting Point	44-48 °C	[1]
Boiling Point	177 °C at 22 mmHg	[1]
Water Solubility	Moderately soluble	[3]
log K _{ow}	3.12	[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a xenobiotic describe its journey through the body and are pivotal in understanding its potential for systemic toxicity. Currently, comprehensive *in vivo* data on the absorption, distribution, and excretion of MTBT in mammals is limited. However, *in vitro* metabolism studies have shed light on its biotransformation.

Metabolism

In vitro studies utilizing rat liver homogenates have demonstrated that **2-(methylthio)benzothiazole** undergoes metabolic transformation.^[5] The primary metabolic pathway involves the oxidation of the methylthio group to its corresponding methylsulfoxide and/or methylsulfone.^[5] These oxidized intermediates then become substrates for conjugation with glutathione (GSH), a reaction likely catalyzed by glutathione-S-transferase.^[5] This conjugation leads to the formation of S-(2-benzothiazolyl)-glutathione.^[5] The degradation of the methylthio group also results in the formation of formaldehyde and sulfate.^[5] Interestingly, this metabolic process leads to an apparent S-demethylation of the methylthio group.^[5] A secondary S-demethylation pathway that does not involve GSH conjugation has also been observed *in vitro*.^[5]

Acute Toxicity

Acute toxicity studies are crucial for identifying the immediate hazards associated with a single, short-term exposure to a substance.

Oral, Dermal, and Inhalation Toxicity

Information on the acute mammalian toxicity of **2-(methylthio)benzothiazole** is primarily derived from safety data sheets, which classify it as causing skin, eye, and respiratory irritation. [6] One safety data sheet classifies it as harmful if swallowed, in contact with skin, or if inhaled. [7]

Skin and Eye Irritation

2-(Methylthio)benzothiazole is classified as a skin irritant and can cause serious eye irritation. [6] It is recommended to avoid contact with skin and eyes. [6] In case of contact, flushing with plenty of water is advised. [6]

Aquatic Toxicity

The acute toxicity of MTBT to aquatic organisms has been evaluated. In a study using Ceriodaphnia dubia, the 48-hour acute EC50 was determined to be 12.7 mg/L. [8] [9] Another study using a zebrafish model calculated the 72-hour LC50 to be 16.11 mg/L. [10]

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to induce genetic mutations or chromosomal damage. The genotoxic potential of **2-(methylthio)benzothiazole** has been investigated in vitro.

In a comprehensive study evaluating nine benzothiazole derivatives, MTBT was assessed using the SOS/umu test with *Salmonella typhimurium* TA1535/pSK1002 and the high-content in vitro micronucleus test with human gastric carcinoma (MGC-803) and human lung carcinoma (A549) cells. [11] The results indicated that MTBT induced DNA damage in MGC-803 cells. [11] However, no evidence of genotoxicity was observed for MTBT in the SOS/umu test. [11]

Repeated Dose Toxicity

Specific data from sub-acute, sub-chronic, or chronic repeated-dose toxicity studies on **2-(methylthio)benzothiazole** in mammals are not readily available in the public domain. To provide some context, studies on a related compound, 2-mercaptobenzothiazole (2-MBT), have shown that repeated oral administration in rats led to increased liver weights.[1][12] However, it is crucial to note that direct extrapolation of these findings to MTBT is not scientifically valid without specific studies on MTBT itself.

Carcinogenicity

There are currently no specific carcinogenicity bioassays available for **2-(methylthio)benzothiazole**. The International Agency for Research on Cancer (IARC) has not classified MTBT as a human carcinogen.[6]

Reproductive and Developmental Toxicity

Dedicated studies on the reproductive and developmental toxicity of **2-(methylthio)benzothiazole** according to established guidelines (e.g., OECD TG 414, 416, 421, 422) have not been identified in the available literature.[7][13][14][15]

Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of a compound is a critical aspect of modern toxicology. Recent research has begun to elucidate the pathways through which MTBT exerts its toxic effects, particularly in the cardiovascular system.

Cardiovascular Toxicity and Apoptotic Pathway Activation

A study using a zebrafish model demonstrated that exposure to **2-(methylthio)benzothiazole** induces significant cardiovascular toxicity.[10] Observed effects included a decrease in heart rate, the development of pericardial edema, and cardiac malformations.[10] Mechanistic investigations revealed that MTBT exposure leads to the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2.[2] This upregulation is a key initiating event that activates the apoptotic pathway, ultimately leading to the observed cardiovascular toxicity.[2] Protein-protein interaction network analysis identified PTGS2 as a core target of MTBT.[2]

MTBT [label="2-(Methylthio)benzothiazole\n(MTBT)", fillcolor="#FBBC05", fontcolor="#202124"]; PTGS2 [label="Upregulation of\nPTGS2 (COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Activation of\nApoptotic Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiotoxicity [label="Cardiovascular Toxicity\nDecreased heart rate, pericardial edema,\nCardiac malformations)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MTBT -> PTGS2 [label=" Induces"]; PTGS2 -> Apoptosis [label=" Activates"]; Apoptosis -> Cardiotoxicity [label=" Leads to"]; }

Proposed mechanism of MTBT-induced cardiovascular toxicity.

Potential for Thyroid Hormone Disruption

The potential for benzothiazole derivatives to interfere with the thyroid hormone system has been investigated. In an in vitro assay for thyroid peroxidase (TPO) inhibition, **2-(methylthio)benzothiazole** did not exhibit inhibitory activity.[\[16\]](#) However, in an ex vivo *Xenopus laevis* thyroid gland explant culture assay, all six tested benzothiazoles, including MTBT, inhibited thyroxine (T4) release.[\[16\]](#) This suggests a potential for thyroid hormone disruption that may not be directly mediated by TPO inhibition and warrants further investigation.

Experimental Protocols

The following are outlines of standard experimental protocols relevant to the toxicological assessment of chemicals like **2-(methylthio)benzothiazole**, based on OECD Test Guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.[\[9\]](#)

- Animal Selection: Healthy, young adult rodents (usually female rats) are used.[\[9\]](#)
- Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.[\[9\]](#)

- Dose Administration: The test substance is administered in a single dose by gavage.[9] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.[9]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] Observations are made frequently on the day of dosing and at least daily thereafter.[9]
- Endpoint: The test allows for the identification of a dose level that causes evident toxicity but not mortality, which is then used for classification.[9]

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```
start -> animal_selection; animal_selection -> fasting; fasting -> dosing; dosing -> observation; observation -> necropsy; necropsy -> data_analysis; data_analysis -> end; }
```

Workflow for OECD TG 420 Acute Oral Toxicity Study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[17]

- Test System: A reconstructed human epidermis model is used, which mimics the properties of the upper layers of human skin.[17]
- Application: The test substance is applied topically to the surface of the skin model for a defined period (e.g., 60 minutes).[17]

- Incubation and Recovery: After exposure, the substance is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[\[17\]](#)
- Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[\[17\]](#)
- Classification: If the tissue viability is reduced below a certain threshold (e.g., $\leq 50\%$) compared to the negative control, the substance is classified as a skin irritant.[\[17\]](#)

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test is used to detect the potential of a substance to induce chromosomal damage.[\[18\]](#)

- Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured *in vitro*.
- Exposure: The cells are exposed to the test substance, with and without an exogenous metabolic activation system (e.g., S9 mix), for a suitable period.
- Harvest and Staining: After exposure, the cells are harvested, and a cytokinesis blocker (e.g., cytochalasin B) is added to identify cells that have completed one cell division. The cells are then stained to visualize the nuclei and micronuclei.
- Scoring: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures.
- Evaluation: A statistically significant and dose-responsive increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

Conclusion

The available toxicological data for **2-(methylthio)benzothiazole** indicate that it is a skin, eye, and respiratory irritant, with moderate acute aquatic toxicity. *In vitro* studies suggest a potential for genotoxicity, specifically DNA damage, in mammalian cells. A key area of concern is its demonstrated cardiovascular toxicity in a zebrafish model, which is mechanistically linked to the upregulation of PTGS2 and the induction of apoptosis. While some information on its

metabolism exists, significant data gaps remain, particularly concerning repeated dose toxicity, carcinogenicity, and reproductive and developmental toxicity in mammals. The conflicting findings regarding its potential for thyroid hormone disruption also highlight the need for further investigation. A comprehensive risk assessment for human health and the environment will require further studies to address these knowledge gaps.

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